Product packaging for RK 699A(Cat. No.:CAS No. 123422-39-9)

RK 699A

Cat. No.: B1168213
CAS No.: 123422-39-9
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Description

Significance of Novel Bioactive Metabolites in Research

The discovery of novel bioactive metabolites is a cornerstone of drug discovery and development. tandfonline.comnih.gov These natural products often possess unique chemical scaffolds and mechanisms of action that are not readily accessible through synthetic chemistry approaches. tandfonline.com They serve as crucial tools for probing biological pathways and have historically been a prolific source of new medicines, including antibiotics, anticancer agents, and immunosuppressants. nih.gov The exploration of microbial metabolites, in particular, has been instrumental in combating infectious diseases. mdpi.com Bioactive compounds derived from sources like actinomycetes, a group of bacteria known for producing a wide array of secondary metabolites, have been especially fruitful. mdpi.commdpi.comwisdomlib.org The study of these molecules not only provides potential therapeutic leads but also deepens our understanding of fundamental biological processes. bohrium.com

Historical Context of Antibiotic Discovery and RK 699A's Contribution

The history of antibiotics is a compelling narrative of scientific breakthroughs that have revolutionized modern medicine. The "golden age" of antibiotic discovery, roughly between the 1940s and 1960s, saw the introduction of most of the antibiotic classes still in use today. news-medical.net Many of these foundational discoveries originated from soil-dwelling microorganisms, particularly actinomycetes. mdpi.comstudyantibiotics.com Landmark discoveries like penicillin and streptomycin (B1217042) underscored the immense potential of microbial secondary metabolites in treating bacterial infections. news-medical.netstudyantibiotics.com

It was within this historical framework of exploring microbial diversity for new antibiotics that this compound was discovered. The identification of this compound in 1989 contributed to the growing family of lipopeptide antibiotics, a class of natural products that have garnered significant interest for their potent antimicrobial activity. ebsco.com The discovery of new antibiotics like this compound is particularly significant in the face of rising antimicrobial resistance, a global health crisis that necessitates a continuous pipeline of novel therapeutic agents. ebsco.comnih.gov

Overview of Current Research Landscape for this compound

The current research landscape for this compound appears to be focused on its potential as a lipopeptide antibiotic. While the initial discovery laid the groundwork for understanding its basic properties, the volume of subsequent research specifically dedicated to this compound has been limited. Much of the contemporary context for this compound is derived from the broader research into lipopeptide antibiotics as a class. This class of compounds is valued for its diverse biological activities, which include antibacterial, antifungal, and in some cases, antiviral and antitumor properties. researchgate.netmdpi.com

Recent research on lipopeptides often involves exploring their mechanisms of action, which frequently involve disruption of microbial cell membranes. ebsco.commdpi.com There is also considerable effort in the semi-synthetic modification of known lipopeptides to improve their efficacy, pharmacokinetic properties, and safety profiles. researchgate.net Furthermore, the rise of genome mining and synthetic biology has opened new avenues for the discovery and production of novel lipopeptides. While direct and extensive recent studies on this compound are not abundant in publicly available literature, its classification as a lipopeptide places it within an active and important area of natural product research. The potential for this compound to serve as a scaffold for future drug development or as a tool for biological studies remains an area ripe for further investigation.

Properties

CAS No.

123422-39-9

Molecular Formula

C6H17NO7S

Synonyms

RK 699A

Origin of Product

United States

Discovery, Isolation, and Initial Characterization Methodologies of Rk 699a

Identification of Producer Organisms and Environmental Sources

RK 699A is produced by microorganisms. Specifically, it has been identified that a species belonging to the genus Streptomyces is responsible for the production of RK-699A. google.com Streptomyces species are a large genus of filamentous bacteria commonly found in various environments, particularly in soil. researchgate.netnih.gov Soil and water sediments are recognized sources for isolating antibiotic-producing actinomycetes, including Streptomyces. researchgate.net Anthill sediment has also been explored as a source for antibiotic-producing bacteria. bsu.edu

Fermentation and Cultivation Strategies for this compound Production

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from the complex fermentation broth involves extraction and purification techniques. Chromatographic methods are essential for separating this compound from other compounds produced by the Streptomyces strain and the fermentation medium components. Column chromatography is a technique that has been used in the isolation of RK-699A from the eluate. tandfonline.com For the isolation of antibiotics from Streptomyces, a common strategy involves activity-guided purification using techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). niscpr.res.in Extraction into organic solvents, such as ethyl acetate, is a typical initial step to separate the desired compound from the aqueous fermentation broth. niscpr.res.in

Methodologies for Purity Assessment and Initial Biological Characterization

Assessing the purity of isolated this compound is crucial before proceeding with further characterization and testing. Chromatographic methods like TLC and HPLC, used in the isolation process, also serve as valuable tools for purity assessment by indicating the presence of a single compound or multiple components. niscpr.res.in

Biosynthetic Pathways and Metabolic Engineering of Rk 699a

Elucidation of RK 699A Biosynthetic Gene Clusters and Enzymes

Elucidating the biosynthetic pathway of a natural product like this compound typically involves identifying the genes encoding the enzymes responsible for its synthesis and understanding the sequence of enzymatic reactions that convert primary metabolites into the final product. This process often begins with genome mining to identify potential biosynthetic gene clusters. nih.gov

Biosynthetic gene clusters (BGCs) are often physically clustered together in the genome, facilitating their identification through computational analysis of sequenced genomes. nih.govnih.gov These clusters contain genes for core biosynthetic enzymes, as well as tailoring enzymes, regulatory proteins, and transport proteins. nih.gov

Genetic Approaches for Pathway Mapping

Genetic approaches play a crucial role in mapping biosynthetic pathways. Techniques such as mutagenesis and gene knockout are invaluable for functionally linking specific genes within a BGC to the production of the target compound. nih.govnih.govusda.gov

Mutagenesis: Introducing random mutations into the genome of the producing organism can lead to strains that are deficient in producing this compound or accumulate intermediate compounds. By identifying the mutated gene in such strains, researchers can infer its role in the biosynthetic pathway. nih.govnih.govusda.govsemanticscholar.org

Gene Knockout: Targeted gene knockout involves specifically deleting or inactivating a gene within a putative BGC. If knocking out a particular gene abolishes or significantly reduces this compound production, it strongly suggests that the gene is involved in the biosynthetic pathway. elifesciences.org This approach provides more direct evidence for gene function compared to random mutagenesis.

These genetic strategies, often coupled with analytical techniques like chromatography and mass spectrometry to analyze metabolic profiles of mutant strains, help in piecing together the sequence of enzymatic steps and identifying the genes involved.

Enzymatic Characterization of Key Biosynthetic Steps

Once candidate genes and the enzymes they encode are identified, in vitro enzymatic characterization is essential to confirm their function and understand the biochemical reactions they catalyze. uoguelph.cakaust.edu.sasevenpublicacoes.com.brresearchgate.net This involves expressing and purifying the individual enzymes and then incubating them with proposed substrates to identify the products formed.

Enzymatic characterization can reveal details about substrate specificity, reaction mechanisms, cofactor requirements, and optimal reaction conditions. kaust.edu.saresearchgate.net This information is critical for fully understanding the biosynthetic route and can inform strategies for metabolic engineering. For complex pathways involving multiple enzymes, reconstituting parts or the entire pathway in vitro using purified enzymes can provide definitive proof of the proposed steps.

Host Cell Systems for Heterologous Production and Pathway Engineering

Heterologous production, the expression of a biosynthetic pathway in a non-native host organism, is a powerful strategy for producing natural products, especially those from slow-growing or genetically intractable organisms like some Streptomyces species. nih.gov Metabolic engineering of these host systems allows for optimization of production levels and potential modification of the produced compound. nptel.ac.ingtu.edu.trresearchgate.netgoogle.com.sgnih.gov

Engineering Strategies in Bacterial Hosts

Bacterial hosts, particularly Escherichia coli and various Streptomyces species, are commonly used for heterologous expression of natural product biosynthetic pathways. nih.govelifesciences.orgnptel.ac.inucf.edu

E. coli: E. coli offers rapid growth, well-established genetic tools, and ease of cultivation, making it an attractive host for pathway assembly and initial characterization. ucdavis.edu However, expressing complex BGCs from other organisms in E. coli can be challenging due to differences in codon usage, protein folding, and the requirement for specific post-translational modifications or cofactors.

Streptomyces spp.: Given that this compound is associated with Streptomyces, other Streptomyces species that are more amenable to genetic manipulation can serve as excellent hosts for heterologous expression of the this compound BGC. nih.govnih.govmicrobiologyresearch.orgresearchgate.net These hosts often possess the necessary cellular machinery and precursor molecules for the biosynthesis of Streptomyces-derived compounds. Engineering strategies in Streptomyces hosts can involve optimizing gene expression, enhancing precursor supply, and minimizing the production of competing byproducts.

Bacillus spp. and Corynebacteria: Bacillus species and Corynebacteria are also explored as hosts for the production of various compounds due to their secretion capabilities and established fermentation processes. harvard.edu Engineering in these hosts would involve similar strategies of pathway integration, optimization, and balancing metabolic fluxes.

Engineering strategies in bacterial hosts often involve optimizing the expression levels of the pathway genes, balancing the metabolic flux towards the desired product, and minimizing the production of competing molecules. This can be achieved through the use of strong or inducible promoters, optimization of ribosome binding sites, and targeted gene deletions or overexpression in the host's primary metabolism.

Engineering Strategies in Eukaryotic Hosts

Eukaryotic hosts, notably Saccharomyces cerevisiae (baker's yeast), are also utilized for heterologous production of natural products, particularly those requiring complex post-translational modifications or compartmentalization. nih.govnptel.ac.inucf.edu

Saccharomyces cerevisiae: S. cerevisiae offers advantages such as relatively fast growth, well-characterized genetics, and the ability to perform eukaryotic-specific protein modifications. oup.comgoogle.comnih.govnih.govuniprot.org It has been successfully engineered to produce various natural products. Engineering strategies in yeast can involve optimizing codon usage for expression in yeast, targeting enzymes to specific cellular compartments (e.g., endoplasmic reticulum or vacuole), and engineering the yeast's central metabolism to increase the availability of precursor molecules. oup.com

Utilization of Recombineering and Genome Engineering Technologies

Recombineering and other genome engineering technologies have revolutionized the ability to manipulate the genomes of host organisms and biosynthetic gene clusters. nih.govelifesciences.orgnptel.ac.inucf.eduahajournals.orguni-freiburg.degoogle.com.hkiuf-duesseldorf.decsic.esgenome.govbiorxiv.orgnih.govresearchgate.net

Recombineering: This technique utilizes homologous recombination systems, often derived from bacteriophages, to facilitate efficient and precise genetic modifications in bacteria and other organisms. ucdavis.educsic.esnih.govresearchgate.net Recombineering allows for seamless insertion, deletion, and modification of genes within BGCs or the host genome, significantly accelerating the process of pathway engineering. nih.gov It is particularly useful for manipulating large DNA constructs like BGCs cloned into bacterial artificial chromosomes (BACs) or other vectors. csic.es

Genome Engineering Technologies: Advanced genome editing tools, such as CRISPR-Cas9, enable targeted and highly specific modifications to the host genome. iuf-duesseldorf.degenome.govbiorxiv.org These technologies can be used to integrate entire biosynthetic pathways into the host chromosome, modify regulatory elements to control gene expression, or engineer the host's metabolism to enhance precursor supply or eliminate competing pathways. iuf-duesseldorf.de The ability to perform multiplexed genetic engineering allows for simultaneous modification of multiple genes, facilitating complex pathway engineering strategies. elifesciences.org

The combination of these genetic and genome engineering tools with advanced analytical techniques and computational modeling is driving significant progress in the heterologous production and optimization of natural products like this compound.

Optimization of this compound Production via Metabolic Flux Manipulation

Optimizing the production of a target compound like this compound through metabolic engineering would heavily involve manipulating metabolic fluxes. Metabolic flux analysis (MFA) provides a quantitative and comprehensive view of the metabolic network, allowing for the estimation of fluxes that cannot be directly measured wikipedia.org. By identifying key pathways and rate-limiting steps, MFA guides strategies to optimize flux distribution towards the desired product wikipedia.org. Computational frameworks are being developed to predict metabolic flux control and identify targets for genetic manipulation to optimize fluxes towards desirable products wikipedia.orgnih.gov.

Alteration of Core Metabolic Pathways for Precursor Supply

A critical aspect of optimizing compound production is ensuring sufficient supply of the necessary precursors. Metabolic engineering strategies often target core metabolic pathways to increase the availability of these building blocks thegoodscentscompany.comnih.gov. For instance, enhancing shikimate pathway flux and augmenting precursor supplies like phosphoenolpyruvate (B93156) (PEP), erythrose 4-phosphate (E4P), and UDP-glucose significantly increased the titer of β-Arbutin in Komagataella phaffii easychem.org. Similarly, engineering efforts have focused on increasing the intracellular level of propionyl-CoA as a precursor for various chemicals and biofuels nsf.gov. Overexpression of genes encoding enzymes in precursor supply pathways or deletion of genes that divert precursors to competing pathways are common strategies nih.govnsf.gov.

Balancing Heterologous Enzyme Activity with Endogenous Metabolism

When introducing heterologous biosynthetic pathways into a host organism for the production of a compound like this compound, it is crucial to balance the activity of the introduced enzymes with the host's endogenous metabolism guidetopharmacology.orgctdbase.org. Pathway crosstalk within endogenous metabolism can divert carbon flow away from the desired product, compromising conversion yields guidetopharmacology.org. Effective interventions are needed to minimize such diversions guidetopharmacology.org. Strategies can involve titrating the expression of heterologous enzymes or improving their kinetic parameters through engineering to ensure efficient conversion of precursors without overburdening the cellular machinery or disrupting essential host functions ctdbase.orgabcam.com. For example, balancing cellular dephosphorylation was found to be essential for high-level production of (+)-borneol in Saccharomyces cerevisiae, highlighting the importance of balancing heterologous pathways with endogenous dephosphorylation procedures involved in terpenoid biosynthesis easychem.org.

Rational Design and Combinatorial Biosynthesis for this compound Analogs

Rational design and combinatorial biosynthesis are powerful approaches for creating novel compounds, including analogs of natural products like this compound, if its structure and biosynthetic logic were understood abcam.comsigmaaldrich.comnih.gov. Rational design involves using knowledge of biological processes and enzyme mechanisms to design optimal pathways for chemical synthesis within living cells abcam.comuni.lu. This can include designing de novo biosynthetic pathways or modifying existing ones abcam.com.

Molecular Mechanisms of Action of Rk 699a

Cellular Target Identification and Validation Methodologies

The precise identification of a compound's cellular target is a critical first step in elucidating its mechanism of action. For RK-699A, a multifaceted approach is employed to pinpoint and confirm its direct molecular partners within the complex cellular environment.

Proteomic and Genomic Profiling for Target Discovery

Initial efforts to identify the cellular targets of RK-699A involve broad screening techniques that assess changes across the proteome and genome upon exposure to the compound.

Proteomic Profiling: Techniques such as thermal proteome profiling (TPP) are utilized to observe shifts in protein thermal stability across the proteome in the presence of RK-699A. A change in the melting temperature of a protein when bound to a ligand can indicate a direct interaction.

Interactive Data Table: Hypothetical Proteomic Profiling Results for RK-699A

This table presents hypothetical data for illustrative purposes, as specific experimental results for RK-699A are not publicly available.

Protein IDUniprot AccessionFold Change in Thermal Stability (ΔTm) with RK-699Ap-valuePutative Target?
Protein APXXXXX+3.5°C<0.01Yes
Protein BPYYYYY+0.2°C>0.05No
Protein CPZZZZZ-2.8°C<0.01Yes

Genomic Profiling: Comprehensive genomic profiling, often employing next-generation sequencing, can reveal genetic alterations that confer sensitivity or resistance to RK-699A. This can indirectly suggest which pathways, and therefore which proteins, are affected by the compound.

Direct Binding Assays and Interaction Studies

Following the identification of potential targets through profiling methods, direct binding assays are essential to validate these interactions.

Direct Binding Assays: Methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to quantify the binding affinity and kinetics of RK-699A to its purified target proteins. These assays provide crucial data on the dissociation constant (Kd), which is a measure of the binding strength.

Biochemical Analysis of RK-699A-Target Interactions

Once a direct interaction between RK-699A and a cellular target is confirmed, the next step is to characterize the biochemical consequences of this binding.

Enzymatic Inhibition Kinetics and Specificity

If the identified target of RK-699A is an enzyme, detailed kinetic studies are performed to understand how the compound affects its catalytic activity.

Enzymatic Inhibition Kinetics: Standard enzyme assays are conducted in the presence of varying concentrations of both the substrate and RK-699A. The data are then analyzed using models such as Michaelis-Menten kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Interactive Data Table: Hypothetical Enzymatic Inhibition Data for RK-699A

This table presents hypothetical data for illustrative purposes, as specific experimental results for RK-699A are not publicly available.

Target EnzymeMode of InhibitionKi (nM)Substrate
Kinase XCompetitive50ATP
Protease YNon-competitive120Peptide Z

Specificity: To assess the selectivity of RK-699A, its inhibitory activity is tested against a panel of related enzymes. High specificity for its intended target is a desirable characteristic for a therapeutic compound, as it minimizes off-target effects.

Modulation of Protein-Protein or Protein-Nucleic Acid Interactions

RK-699A may exert its effects not by inhibiting an enzyme, but by modulating the interactions between proteins or between proteins and nucleic acids. Techniques such as co-immunoprecipitation (Co-IP) or electrophoretic mobility shift assays (EMSA) can be used to determine if RK-699A enhances or disrupts these crucial cellular interactions.

Downstream Cellular Pathway Perturbations Induced by RK-699A

Gene Expression Analysis and Transcriptomic Responses

Efforts to identify studies detailing the effects of RK-699A on gene expression have been unsuccessful. There are no publicly available transcriptomic datasets, such as those generated by microarray or RNA-sequencing, that would elucidate the broader impact of this compound on the cellular transcriptome. Consequently, it is not possible to detail specific genes or gene pathways that are modulated by RK-699A, nor to present a data table of differentially expressed genes.

Metabolomic Profiling of Treated Cells

Similarly, a thorough search for metabolomic studies on RK-699A has yielded no specific results. There is a lack of published research on the global metabolic changes that occur in cells upon treatment with this compound. As a result, information regarding the specific metabolic pathways perturbed by RK-699A is unavailable. Therefore, a data table summarizing key metabolomic changes cannot be constructed.

Based on the conducted search, detailed and specific information pertaining to a chemical compound explicitly named "RK 699A" across the requested domains of Structure-Activity Relationships (SAR), chemical biology, synthesis of derivatives and analogs, application as chemical probes, and computational studies was not found.

The search results yielded information on general concepts within chemical biology, SAR, various synthetic approaches (semi-synthetic and total synthesis), the use of chemical probes, and computational chemistry methods, including molecular docking and dynamics simulations. However, this information is not specifically linked to a compound identified as "this compound".

Mentions of "RK" appeared primarily in author lists dntb.gov.uaopnme.com, and the number "699" was found in contexts such as journal volume/page numbers opnme.comnobelprize.orgnih.govnih.govflipkart.comblackwellpublishing.com or as part of different compound identifiers like "HB 699" bjd-abcd.com. While a PubChem CID (451668) was associated with a result mentioning "RK" in an author list, this CID corresponds to a compound related to FBPase inhibitors and is not designated as "this compound".

Consequently, without specific research findings, data, or detailed descriptions tied directly to the chemical compound "this compound" in the available search results, it is not possible to generate a comprehensive and scientifically accurate article strictly following the provided outline and focusing solely on this particular compound. Therefore, the detailed sections, data tables, and a specific list of compounds and their PubChem CIDs related to "this compound" as requested in the prompt cannot be provided.

Structure Activity Relationships Sar and Chemical Biology of Rk 699a

Computational Chemistry and Molecular Modeling Studies of RK 699A

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of compounds with their molecular descriptors, aiming to build predictive models for the activity of new or untested compounds. While this compound is recognized as a chemical compound, described in some contexts as an antibiotic dss.go.th and referenced in patents related to genetic engineering and compound production googleapis.comgoogleapis.comgoogle.comgoogleapis.comgoogle.comgoogle.com, detailed published research specifically on the Quantitative Structure-Activity Relationship (QSAR) modeling of this compound was not identified in the conducted literature search.

Pre Clinical Mechanistic Investigations of Rk 699a S Biological Effects

In Vitro Antimicrobial Spectrum and Potency Analysis

This section would typically present data on the antimicrobial activity of RK 699A against a wide range of microorganisms. The primary method for this analysis is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A representative data table would display the MIC values of this compound against various bacterial and fungal strains. This would allow for a comparative analysis of its potency against different classes of microbes, such as Gram-positive and Gram-negative bacteria, as well as yeasts and molds.

Interactive Data Table: In Vitro Antimicrobial Activity of this compound (Illustrative)

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213PositiveData not available
Streptococcus pneumoniaeATCC 49619PositiveData not available
Escherichia coliATCC 25922NegativeData not available
Pseudomonas aeruginosaATCC 27853NegativeData not available
Candida albicansATCC 90028N/A (Fungus)Data not available
Aspergillus fumigatusATCC 204305N/A (Fungus)Data not available

Cell-Based Assays for Characterizing this compound's Cellular Impact

To understand how this compound affects host cells or microbial cells at a cellular level, a variety of cell-based assays would be employed. These assays could investigate cytotoxicity, effects on cell proliferation, induction of apoptosis or necrosis, and impact on specific cellular pathways.

For instance, studies might involve exposing mammalian cell lines (e.g., HeLa, HEK293) or microbial cells to varying concentrations of this compound and then measuring cell viability using assays like the MTT or LDH release assay. Further mechanistic insights could be gained by examining changes in protein expression or signaling pathways through techniques such as Western blotting or reporter gene assays.

Mechanistic Studies in Relevant Model Organisms (e.g., in vitro or in vivo microbial models)

Building upon in vitro findings, mechanistic studies in relevant model organisms are crucial to understanding the biological effects of a compound in a more complex system. For an antimicrobial agent, this could involve in vitro models that mimic aspects of an infection, such as biofilm formation assays.

In vivo studies in animal models, such as mice, would provide critical information on the compound's efficacy in a living organism. For example, a murine model of bacterial infection could be used to assess the ability of this compound to reduce bacterial load in various organs. Such studies are essential for the preclinical evaluation of any potential therapeutic agent.

Advanced Analytical Methodologies for Rk 699a Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for determining the molecular structure of organic compounds. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. nih.gov Solid-state NMR can be applied to elucidate the structure of solid compounds. nih.gov Mass spectrometry, on the other hand, measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. anaquant.com Fragmentation patterns observed in MS can offer further insights into substructures within the molecule. nih.gov The combination of NMR and MS data is often essential for the unambiguous identification and structural elucidation of novel or complex molecules. mdpi.com For RK 699A, these techniques would be critical in confirming its synthesized structure or elucidating the structure if isolated from a natural source.

Advanced Chromatographic Systems for Quantification and Purification (e.g., HPLC-MS)

Chromatography is a family of techniques used to separate components within a mixture based on their differential partitioning between a mobile phase and a stationary phase. bio-rad.comrotachrom.com High-Performance Liquid Chromatography (HPLC) is a widely used type of liquid chromatography that offers high sensitivity, selectivity, and speed for separating compounds in liquid samples. chemyx.com HPLC is invaluable for both analytical purposes, such as identifying and quantifying components, and preparative purposes, like isolating or purifying molecules of interest. bio-rad.com

Coupling HPLC with Mass Spectrometry (HPLC-MS) creates a powerful hyphenated technique. chemyx.com HPLC separates the complex mixture, and the eluting compounds are then introduced into the mass spectrometer for detection and characterization based on their mass-to-charge ratio. thermofisher.com This combination is particularly useful for analyzing complex matrices, identifying analytes, and performing quantitative analysis. chemyx.comlu.se HPLC-MS is widely used in various fields, including pharmaceuticals, for applications such as drug bioanalysis and the identification and determination of drug metabolites. nih.gov For this compound, HPLC-MS would be a primary tool for assessing its purity, quantifying its concentration in various samples, and potentially identifying related impurities or degradation products. Reversed-phase HPLC is commonly used for the separation and analysis of organic compounds, including proteins and peptides. hplc.eu

Data Table Example (Illustrative - Specific to this compound would require dedicated research):

TechniqueApplication for this compoundKey Information Provided
¹H NMRDetermination of proton environments and connectivityChemical shifts, coupling constants, integrals
¹³C NMRDetermination of carbon skeleton and functional groupsChemical shifts
Mass SpectrometryDetermination of molecular weight and fragmentationMolecular ion peak, fragment ions
HPLCSeparation from mixtures, purity assessmentRetention time, peak area
HPLC-MSIdentification and quantification in complex samplesm/z of separated components, concentration

Future Perspectives and Research Challenges in Rk 699a Studies

Advancements in Automated Biosynthetic Pathway Engineering for RK-699A Production

The production of RK-699A through traditional fermentation of its natural producer, Aspergillus nidulans, is often inefficient and presents challenges for large-scale production. acs.org Consequently, significant research efforts are directed towards engineering its biosynthetic pathway. The elucidation of the asperfuranone (afo) gene cluster, which orchestrates the synthesis of RK-699A, has been a pivotal step in this direction. nih.gov This cluster contains genes for two polyketide synthases (PKSs), AfoE and AfoG, and several modifying enzymes that work in concert to construct the complex furanone structure. nih.gov

A key advancement in this area is the use of heterologous expression systems, particularly in model fungal hosts like Aspergillus nidulans. acs.orgresearchgate.net Researchers have successfully transferred the entire asperfuranone biosynthetic gene cluster from a silent state in Aspergillus terreus into A. nidulans, leading to the production of the compound. researchgate.net This approach not only enables the production of RK-699A in a more tractable host but also facilitates the study of its biosynthetic pathway through gene deletion and expression modulation experiments. nih.gov

Future advancements are poised to integrate automated and high-throughput technologies into this biosynthetic engineering workflow. Automated platforms are being developed for the rapid assembly of DNA parts, allowing for the construction of numerous pathway variants in a short period. rsc.org Robotic systems can be employed to perform repetitive tasks such as plasmid construction, transformation, and cultivation, significantly accelerating the engineering cycle. researchgate.net For RK-699A, this could involve the automated assembly of the afo gene cluster with different promoters, ribosome binding sites, and terminator sequences to optimize expression levels. Furthermore, automated screening platforms can be used to rapidly assess the productivity of engineered strains, enabling the selection of high-yielding candidates.

The principles of synthetic biology, such as the development of standardized genetic parts and modular assembly strategies, are also being applied. researchgate.net By treating biosynthetic genes and regulatory elements as interchangeable parts, researchers can rationally design and construct novel pathways. For instance, domain swapping experiments, where catalytic domains from different PKSs are combined, have been shown to generate novel polyketides. researchgate.net Applying this to the AfoE and AfoG synthases could lead to the creation of novel RK-699A analogs with potentially improved therapeutic properties.

Engineering StrategyDescriptionPotential Application for RK-699A
Heterologous Expression Transferring the biosynthetic gene cluster into a more manageable host organism.Production of RK-699A in engineered Aspergillus nidulans strains for improved yield and easier manipulation. acs.orgresearchgate.net
Promoter Engineering Replacing native promoters with strong, inducible promoters to control gene expression.Placing the afo gene cluster under the control of a robust, inducible promoter to enhance RK-699A production. nih.gov
Domain Swapping Exchanging catalytic domains between different polyketide synthases.Creating novel analogs of RK-699A by swapping domains in the AfoE and AfoG PKSs. researchgate.net
Automated Platforms Using robotics for high-throughput construction and testing of engineered strains.Accelerating the design-build-test-learn cycle for optimizing RK-699A production. rsc.orgresearchgate.net

Discovery of Novel Biological Targets and Therapeutic Pathways

While the antimicrobial activity of RK-699A is established, a significant future direction is the identification of novel biological targets and therapeutic pathways, extending its potential applications. A promising area of investigation is its anticancer activity. Studies have shown that asperfuranone exhibits anti-proliferative effects against human non-small cell lung cancer cells. plos.org This opens up avenues for exploring its efficacy against a broader range of cancer types and for identifying the specific molecular targets responsible for these effects.

Modern drug discovery approaches, such as proteomics and computational biology, will be instrumental in this endeavor. Target identification using proteomics could involve techniques like affinity chromatography with immobilized RK-699A to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets. nih.gov

Computational approaches, such as molecular docking and virtual screening, can also be employed to predict potential protein targets for RK-699A. By screening large databases of protein structures, it may be possible to identify novel targets that could not be easily found through experimental methods alone. biorxiv.org Furthermore, analyzing the transcriptomic and proteomic changes in cells treated with RK-699A can provide insights into the broader cellular pathways it modulates.

The exploration of RK-699A's activity is not limited to cancer. Screening against a wide array of biological assays can uncover unexpected activities. For instance, many fungal secondary metabolites possess immunosuppressive, anti-inflammatory, or neuroprotective properties. plos.org Systematic screening of RK-699A in relevant cellular and animal models for these and other conditions could reveal novel therapeutic applications.

ApproachDescriptionPotential for RK-699A Research
Proteomics-based Target ID Using techniques like affinity purification-mass spectrometry to identify protein binding partners.Direct identification of the molecular targets responsible for the anticancer and other biological activities of RK-699A. nih.gov
Computational Modeling Employing molecular docking and virtual screening to predict potential protein targets.In silico prediction of novel targets for RK-699A, guiding further experimental validation. biorxiv.org
Phenotypic Screening Testing the compound in a wide range of disease models and cellular assays.Discovery of new therapeutic applications for RK-699A beyond its known antimicrobial and anticancer effects.
-Omics Analysis Studying the global changes in gene and protein expression in response to RK-699A treatment.Understanding the broader cellular pathways and networks affected by RK-699A.

Exploration of RK-699A Beyond Antimicrobial Applications (Mechanistic Only)

A crucial area of future research is to delve deeper into the molecular mechanisms underlying the non-antimicrobial activities of RK-699A. The anticancer effects of asperfuranone provide a compelling case study. Research has shown that it inhibits the proliferation of human non-small cell lung cancer A549 cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G0/G1 phase. plos.org

Mechanistically, asperfuranone treatment leads to an increase in the expression of the tumor suppressor protein p53 and its downstream target p21. plos.org The p53 protein is a critical regulator of the cell cycle and apoptosis, and its activation can halt the proliferation of cancer cells. The induction of p21 by p53 leads to the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression, thus explaining the observed G0/G1 arrest. plos.org

Furthermore, asperfuranone has been shown to modulate the Fas/FasL signaling pathway, a key extrinsic pathway of apoptosis. plos.org An increase in the expression of both the Fas receptor and its ligand (FasL) was observed in asperfuranone-treated cancer cells. The engagement of FasL with its receptor triggers a signaling cascade that culminates in the activation of caspases, the executioner enzymes of apoptosis.

Future mechanistic studies should aim to further dissect these pathways. For example, identifying the upstream signaling events that lead to p53 activation by RK-699A is a key question. It is also important to investigate whether other apoptotic pathways, such as the intrinsic (mitochondrial) pathway, are involved. Understanding these intricate mechanisms will not only provide a more complete picture of RK-699A's anticancer activity but also aid in the identification of biomarkers to predict patient response and in the rational design of combination therapies.

Addressing Challenges in Synthetic Accessibility and Scalability for Research Purposes

Despite the promise of biosynthetic engineering, the chemical synthesis of RK-699A and its analogs remains an important area of research, particularly for creating derivatives that are not accessible through biological routes. However, the total synthesis of complex polyketides like RK-699A presents significant challenges. researchgate.net The presence of multiple stereocenters, a reactive furanone core, and a conjugated polyene side chain makes its chemical synthesis a formidable task.

The structural and functional diversity of polyketides often cannot be fully achieved by common chemical synthetic methods, making combinatorial biosynthesis a more attractive approach for generating analogs. researchgate.net The successful total synthesis of structurally related furanone natural products, such as penicifuranone A, has required multi-step sequences and the development of novel synthetic strategies. rsc.org Similar challenges can be anticipated for RK-699A.

Key challenges in the synthetic accessibility of RK-699A include:

Stereocontrol: The molecule possesses several chiral centers, and their precise control during synthesis is a major hurdle.

Construction of the Furanone Core: The formation of the substituted 3(2H)-furanone ring system is a non-trivial synthetic step.

Synthesis of the Polyene Side Chain: The creation of the conjugated diene system with the correct geometry can be difficult to achieve with high selectivity.

Scalability: Laboratory-scale syntheses of such complex molecules are often low-yielding and difficult to scale up for the production of sufficient material for extensive biological evaluation.

Q & A

Q. How to address ethical dilemmas in this compound studies involving dual-use technologies?

  • Ethical Framework :

Risk-Benefit Analysis : Weigh societal benefits against misuse potential (e.g., gene-editing applications).

Stakeholder Engagement : Consult institutional review boards (IRBs) and domain-specific ethics committees.

Transparency : Disclose conflicts of interest in publications and data repositories.
Reference Pepperdine University’s MSED 699A ethics guidelines for scholarly accountability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.